Cas no 2229130-82-7 (4-(2-methyloxolan-3-yl)butan-2-ol)

4-(2-methyloxolan-3-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-(2-methyloxolan-3-yl)butan-2-ol
- EN300-1797218
- 2229130-82-7
-
- インチ: 1S/C9H18O2/c1-7(10)3-4-9-5-6-11-8(9)2/h7-10H,3-6H2,1-2H3
- InChIKey: WQSUTHLQXNJMGM-UHFFFAOYSA-N
- SMILES: O1CCC(CCC(C)O)C1C
計算された属性
- 精确分子量: 158.130679813g/mol
- 同位素质量: 158.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 114
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 29.5Ų
4-(2-methyloxolan-3-yl)butan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1797218-0.05g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 0.05g |
$1549.0 | 2023-09-19 | ||
Enamine | EN300-1797218-10g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 10g |
$7927.0 | 2023-09-19 | ||
Enamine | EN300-1797218-5g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 5g |
$5345.0 | 2023-09-19 | ||
Enamine | EN300-1797218-2.5g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 2.5g |
$3611.0 | 2023-09-19 | ||
Enamine | EN300-1797218-5.0g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 5g |
$5345.0 | 2023-06-03 | ||
Enamine | EN300-1797218-1g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 1g |
$1844.0 | 2023-09-19 | ||
Enamine | EN300-1797218-10.0g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 10g |
$7927.0 | 2023-06-03 | ||
Enamine | EN300-1797218-0.25g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 0.25g |
$1696.0 | 2023-09-19 | ||
Enamine | EN300-1797218-0.1g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 0.1g |
$1623.0 | 2023-09-19 | ||
Enamine | EN300-1797218-1.0g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 1g |
$1844.0 | 2023-06-03 |
4-(2-methyloxolan-3-yl)butan-2-ol 関連文献
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
4-(2-methyloxolan-3-yl)butan-2-olに関する追加情報
Introduction to 4-(2-methyloxolan-3-yl)butan-2-ol (CAS No. 2229130-82-7)
4-(2-methyloxolan-3-yl)butan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2229130-82-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework that combines an aliphatic alcohol moiety with an oxygenated cyclic structure, has garnered attention for its potential applications in drug discovery and molecular medicine. The presence of a methylene oxide ring at the 2-position and a secondary alcohol functional group at the 2-position of the butyl chain imparts distinctive chemical properties that make it a valuable intermediate in synthetic pathways.
The structural configuration of 4-(2-methyloxolan-3-yl)butan-2-ol suggests a high degree of versatility in its reactivity. The oxygenated ring can participate in various hydrogen bonding interactions, which are crucial for the design of bioactive molecules. Additionally, the secondary alcohol group provides a site for further functionalization, enabling the synthesis of more complex derivatives. These features have positioned this compound as a candidate for exploring novel pharmacophores and scaffolds in medicinal chemistry.
In recent years, there has been growing interest in the development of molecules that can modulate biological pathways through precise interactions with target proteins or enzymes. The structural motif of 4-(2-methyloxolan-3-yl)butan-2-ol aligns well with this trend, as it offers a balance between rigidity and flexibility—a key requirement for effective drug candidates. The oxygenated ring can serve as a scaffold to mimic natural products or bioactive peptides, while the alcohol group can be tailored to enhance binding affinity or metabolic stability.
One of the most compelling aspects of 4-(2-methyloxolan-3-yl)butan-2-ol is its potential role in the synthesis of enzyme inhibitors. The combination of an oxygenated heterocycle and an alcohol group creates multiple sites for interaction with active sites or allosteric pockets on enzymes. This has led to investigations into its derivatives as inhibitors of enzymes involved in metabolic diseases, inflammation, and cancer. For instance, modifications at the methylene oxide ring have been explored to enhance binding to specific enzyme families, such as kinases or proteases, which are pivotal in cellular signaling and disease progression.
The pharmaceutical industry has increasingly leveraged computational chemistry and high-throughput screening to identify promising lead compounds. 4-(2-methyloxolan-3-yl)butan-2-ol has been utilized in virtual screening campaigns due to its unique structural features. Its virtual representation has been docked against various protein targets to assess binding interactions, providing insights into its potential biological activity. Preliminary results suggest that derivatives of this compound may exhibit inhibitory effects on targets relevant to neurological disorders and cardiovascular diseases.
Moreover, the synthesis of 4-(2-methyloxolan-3-yl)butan-2-ol represents an interesting challenge from a synthetic chemistry perspective. The integration of the oxygenated ring with the butyl chain necessitates precise control over reaction conditions to ensure regioselectivity and yield optimization. Advances in catalytic methods, such as transition metal-catalyzed reactions and organocatalysis, have facilitated more efficient routes to this compound. These synthetic advancements not only enhance accessibility but also open doors for further derivatization and structural diversification.
In academic research, 4-(2-methyloxolan-3-yl)butan-2-ol has been employed as a building block in interdisciplinary studies that bridge organic chemistry with medicinal chemistry. Its incorporation into libraries of compounds has allowed researchers to explore structure-function relationships across multiple therapeutic areas. Notably, its derivatives have been investigated for their ability to modulate G-protein coupled receptors (GPCRs), which are critical targets for drugs affecting neurotransmission and hormone signaling.
The growing body of literature on 4-(2-methyloxolan-3-yl)butan-2-ol underscores its significance as a pharmacological tool and synthetic intermediate. As research progresses, new applications and derivatives are likely to emerge, further solidifying its role in pharmaceutical innovation. The compound’s unique combination of structural features—particularly the interplay between the methylene oxide ring and the secondary alcohol group—makes it a versatile candidate for future drug development efforts.
Looking ahead, the exploration of 4-(2-methyloxolan-3-yb-butan - 22913 08 - 82 - 7) will likely continue with a focus on optimizing synthetic routes and expanding its biological profile through derivative design. Collaborative efforts between synthetic chemists and biologists will be essential in unlocking its full potential as a therapeutic agent or research tool. The continued investigation into this compound exemplifies the dynamic nature of pharmaceutical research and highlights how structural innovation can drive advancements in medicine.
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